(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride
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Overview
Description
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride is a chemical compound that features a fluoropyridine moiety attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoropyridine-4-boronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine group to the amino acid backbone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring.
Scientific Research Applications
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine-4-boronic acid: A precursor used in the synthesis of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride.
2-(2-Fluoropyridin-4-yl)propanoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of an amino acid backbone with a fluoropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride
- Molecular Formula : C8H10ClFN2O2
- Molecular Weight : 196.63 g/mol
- CAS Number : Not specifically listed in the search results.
The compound acts as an agonist or antagonist at various neurotransmitter receptors, particularly in the central nervous system. It is structurally related to amino acids and may influence neurotransmitter release and receptor activity. The presence of the fluoropyridine moiety enhances its binding affinity to specific targets.
Pharmacological Effects
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Neurotransmitter Modulation :
- It has been shown to modulate glutamate receptors, which play a crucial role in synaptic plasticity and memory formation.
- Studies indicate that it may have neuroprotective effects, potentially useful in neurodegenerative diseases.
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Antidepressant Activity :
- Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonin and norepinephrine pathways.
-
Anti-inflammatory Properties :
- Research indicates potential anti-inflammatory effects, making it a candidate for conditions characterized by inflammation.
Case Studies
-
Neuroprotection in Animal Models :
- A study involving rodents demonstrated that administration of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride resulted in reduced neuronal damage following induced ischemia, suggesting protective effects on brain tissue.
-
Behavioral Studies :
- In behavioral assays, subjects treated with the compound showed increased resilience to stress-induced depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H10ClFN2O2 |
---|---|
Molecular Weight |
220.63 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H/t6-;/m0./s1 |
InChI Key |
NFKXVXLEKNDOSG-RGMNGODLSA-N |
Isomeric SMILES |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)F.Cl |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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